(3Z)-5-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-Chloro-3-[(Z)-2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chloro and fluoro substituent, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-[(Z)-2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.
Substitution Reactions: The chloro and fluoro substituents are introduced through substitution reactions. For example, chlorination can be achieved using thionyl chloride, while fluorination can be done using a fluorinating agent like N-fluorobenzenesulfonimide.
Condensation Reaction: The key step involves the condensation of the substituted indole with a suitable aldehyde or ketone to form the desired product. This reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[(Z)-2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Chloro-3-[(Z)-2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-3-[(Z)-2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-[(Z)-2-(4-fluorophenyl)-2-oxoethylidene]-1H-indol-2-one
- 5-Chloro-3-[(Z)-2-(4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one
- 5-Chloro-3-[(Z)-2-(4-fluoro-2-methylphenyl)-2-oxoethylidene]-1H-indol-2-one
Uniqueness
The uniqueness of 5-chloro-3-[(Z)-2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one lies in its specific combination of chloro and fluoro substituents, which may confer distinct chemical and biological properties compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H11ClFNO3 |
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Molecular Weight |
331.7 g/mol |
IUPAC Name |
(3Z)-5-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one |
InChI |
InChI=1S/C17H11ClFNO3/c1-23-16-7-10(19)3-4-11(16)15(21)8-13-12-6-9(18)2-5-14(12)20-17(13)22/h2-8H,1H3,(H,20,22)/b13-8- |
InChI Key |
NXOAIGURTBLYTI-JYRVWZFOSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)F)C(=O)/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(=O)C=C2C3=C(C=CC(=C3)Cl)NC2=O |
Origin of Product |
United States |
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